Enhanced CNS Drug-Likeness: tPSA vs. Phenytoin
The target compound exhibits a topological polar surface area (tPSA) of 116.0 Ų [1]. This is 69.3% higher than the tPSA of the classic anticonvulsant hydantoin phenytoin (68.5 Ų), calculated using the same method [2]. This significant increase, driven by the morpholinosulfonyl group, brings the tPSA into an optimal range (60–140 Ų) for CNS drug design, balancing BBB permeation with enhanced solubility and reduced passive metabolic clearance compared to highly lipophilic hydantoins.
| Evidence Dimension | Molecular Polar Surface Area (tPSA) for BBB Penetration and Drug-Likeness |
|---|---|
| Target Compound Data | 116.0 Ų |
| Comparator Or Baseline | Phenytoin, 68.5 Ų |
| Quantified Difference | +69.3% increase in tPSA |
| Conditions | In silico prediction using Cactvs 3.4.8.24 (PubChem) under standard protocols [REFS-1, REFS-2]. |
Why This Matters
This tPSA profile predicts better aqueous solubility and more favorable CNS drug-like properties, guiding procurement for CNS-focused screening libraries over highly lipophilic legacy hydantoins.
- [1] PubChem. (2025). Computed Properties for CID 97620753: Topological Polar Surface Area. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed Properties for CID 1775 (Phenytoin): Topological Polar Surface Area. National Center for Biotechnology Information. View Source
